3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol
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Overview
Description
3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol is a compound with a unique structure that combines a pyrrolidine ring with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the oxolane ring. One common method involves the reaction of a suitable pyrrolidine precursor with an oxolane derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and oxolane derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol apart is its unique combination of the pyrrolidine and oxolane rings, which imparts distinct chemical and biological properties. This combination allows for greater structural diversity and potential for novel applications.
Biological Activity
3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
where x, y, z, and w correspond to the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of the oxolane ring and pyrrolidine moiety suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties such as:
- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. For instance, compounds structurally similar to this compound have shown promising results in reducing cell viability at specific concentrations .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against multidrug-resistant strains of bacteria. Studies have demonstrated that certain derivatives possess selective activity against resistant strains of Staphylococcus aureus, highlighting their potential as therapeutic agents .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Significant cytotoxicity against A549 cells | |
Antimicrobial | Effective against multidrug-resistant S. aureus | |
Antioxidant | Scavenging free radicals |
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on A549 cells. The compound was tested at varying concentrations (e.g., 100 µM), and cell viability was assessed using an MTT assay. Results indicated a dose-dependent reduction in cell viability, suggesting the compound's potential as an anticancer agent.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds. The testing involved exposure to resistant strains of S. aureus, where certain derivatives exhibited potent activity, indicating the need for further exploration into their mechanisms of action and potential clinical applications .
Mechanistic Insights
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The structural features allow for interaction with cellular pathways involved in growth regulation.
- Antioxidant Activity : Compounds with similar structures have been shown to mitigate oxidative stress by scavenging free radicals, which could contribute to their anticancer and antimicrobial effects .
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-[3-(aminomethyl)oxolan-3-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O2/c10-5-8(2-4-13-7-8)9(12)1-3-11-6-9/h11-12H,1-7,10H2 |
InChI Key |
BAOHQAXOBALIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2(CCOC2)CN)O |
Origin of Product |
United States |
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